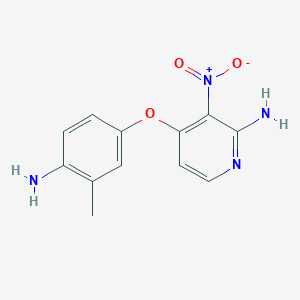
N1-Dodecylpropane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Dodecylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C15H35N3·2HCl. It is a derivative of 3-aminopropylamine, where one of the hydrogen atoms on the nitrogen is replaced by a dodecyl group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylpropane-1,3-diamine dihydrochloride typically involves the reaction of 3-aminopropylamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the carbon atom of dodecyl chloride, resulting in the formation of 3-Dodecylaminopropylamine. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N1-Dodecylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N1-Dodecylpropane-1,3-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N1-Dodecylpropane-1,3-diamine dihydrochloride involves its interaction with biological membranes. The dodecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar structural features but lacks the long dodecyl chain.
Cetirizine: An antihistamine with a different functional group but similar amphiphilic properties.
Uniqueness
N1-Dodecylpropane-1,3-diamine dihydrochloride is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant properties.
Properties
Molecular Formula |
C15H36Cl2N2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N'-dodecylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H34N2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;;/h17H,2-16H2,1H3;2*1H |
InChI Key |
KNTZTPIYMQAXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


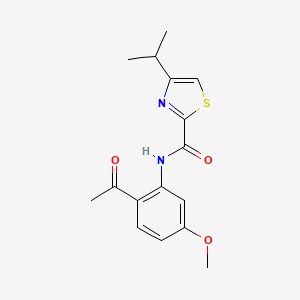
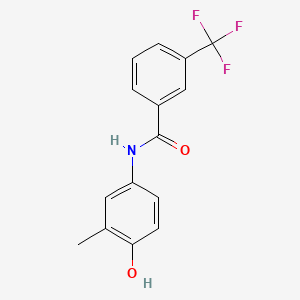
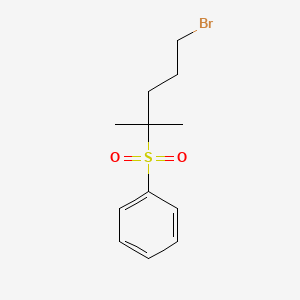
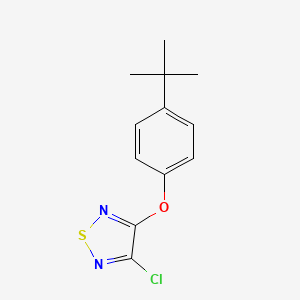
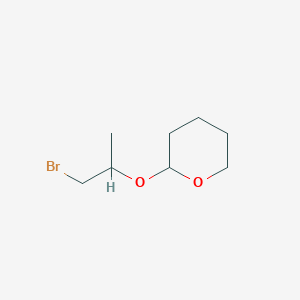
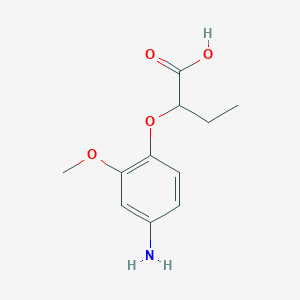
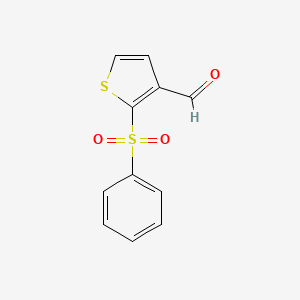
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B8423054.png)
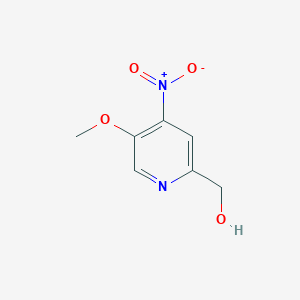
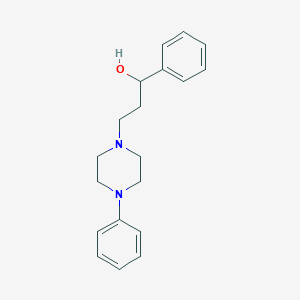
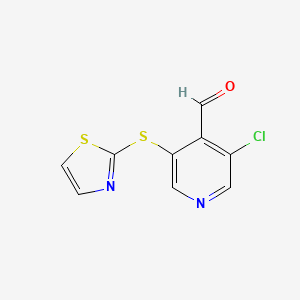
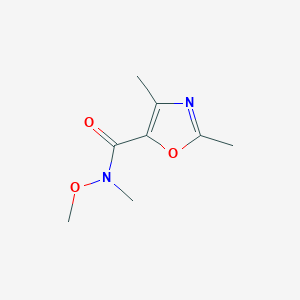
![N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8423107.png)
